molecular formula C21H16ClN5O3 B2877899 2-(4-chlorophenoxy)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 2034535-40-3

2-(4-chlorophenoxy)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2877899
CAS No.: 2034535-40-3
M. Wt: 421.84
InChI Key: VSHGLARHPQQYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 2-(4-chlorophenoxy)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide ( 2034535-40-3), with a molecular formula of C21H16ClN5O3 and a molecular weight of 421.84 g/mol . It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds featuring the 1,2,4-oxadiazole heterocycle, similar to the one in this molecule, are recognized in medicinal chemistry for their versatile biological activities and are frequently investigated as valuable scaffolds in drug discovery efforts . The structure of this particular compound, which incorporates a pyrazine ring and a chlorophenoxy acetamide group, suggests potential for use as a key intermediate or a core pharmacophore in various biochemical and pharmacological research applications. Researchers can leverage this molecule in the design and synthesis of novel compounds, for screening against biological targets, or as a standard in analytical studies.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3/c22-15-5-7-16(8-6-15)29-13-19(28)25-17-4-2-1-3-14(17)11-20-26-21(27-30-20)18-12-23-9-10-24-18/h1-10,12H,11,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHGLARHPQQYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs (Table 1) include oxadiazole-containing acetamides with variations in the phenoxy and oxadiazole substituents:

Table 1: Structural and Physicochemical Comparison
Compound ID Oxadiazole Substituent Phenoxy Substituent Melting Point (°C) HPLC Purity (%) Isomer Ratio (NMR) Source
Target Compound Pyrazin-2-yl 4-Chlorophenyl Not reported Not reported Not reported Hypothetical
11as Pyridin-3-yl 4-Chlorophenyl 118.1–119.9 99.0 4:1
11g 4-Chlorophenyl 4-Chlorophenyl 133.4–135.8 99.9 4:1
11h Phenyl 4-Chlorophenyl 108.3–109.5 99.8 3:1
11i 4-Chlorophenyl p-Tolyl 133.5–134.3 99.7 3:1
2034535-59-4 Pyrazin-2-yl Propan-2-ylsulfanyl Not reported Not reported Not reported
Key Observations:

Pyridin-3-yl (11as) and phenyl (11h) substituents reduce polarity compared to pyrazine, affecting solubility and binding affinity .

Phenoxy Group Modifications: The 4-chlorophenoxy group (target compound, 11as, 11g, 11h) confers electron-withdrawing properties, which may stabilize the acetamide moiety. Replacement with p-tolyl (11i) introduces electron-donating methyl groups, increasing hydrophobicity and altering metabolic stability .

Thermal Stability :

  • Compounds with 4-chlorophenyl oxadiazole substituents (11g , 11i ) exhibit higher melting points (>133°C) compared to phenyl-substituted analogs (11h : 108°C), suggesting stronger intermolecular interactions (e.g., halogen bonding) .

Pharmacological Considerations

While the target compound’s bioactivity is unreported, analogs demonstrate proteasome inhibition (e.g., 11as , 11g ) and kinase modulation (e.g., 2034535-59-4 ) . Key trends:

  • Pyrazine-containing compounds : May target ATP-binding pockets in kinases due to pyrazine’s resemblance to adenine .
  • Chlorophenoxy groups: Enhance cytotoxicity in proteasome inhibitors by promoting hydrophobic interactions with the β5 subunit .

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